

Toxicological Profile of Perfluorobutanesulfonate (PFBS) in Rodents: An In-depth Technical Guide

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Compound of Interest

Compound Name: Perfluorobutanesulfonate

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Introduction

Perfluorobutanesulfonate (PFBS) is a short-chain perfluoroalkyl substance (PFAS) that has been used as a replacement for longer-chain PFAS, such as perfluorooctanesulfonate (PFOS). Its widespread use and persistence in the environment have raised concerns about its potential adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile of PFBS in rodent models, summarizing key findings on its toxicity, and delving into the underlying mechanisms of action. The information is presented to support researchers, scientists, and drug development professionals in understanding the potential risks associated with PFBS exposure.

Executive Summary

PFBS exhibits a range of toxic effects in rodents, with the liver, thyroid, and nervous system being primary targets. While its acute toxicity is relatively low, subchronic exposure can lead to various adverse outcomes. Developmental and reproductive toxicity studies have also revealed potential risks. Mechanistically, PFBS is known to activate the peroxisome proliferator-activated receptor alpha (PPAR α), disrupt thyroid hormone homeostasis, and interfere with neurotransmitter signaling pathways. This guide provides a detailed examination of these

findings, supported by quantitative data, experimental protocols, and visual representations of key biological pathways.

Data Presentation

Table 1: Acute Toxicity of PFBS in Rodents

Species	Strain	Sex	Route of Administration	LD50	Reference
Rat	Not Specified	Male	Oral Gavage	430 mg/kg	[1] [2]
Mouse	Not Specified	-	Oral	Data Not Available	-

Table 2: Subchronic Toxicity of PFBS in Rats (NTP TOX-96)[3]

Parameter	Sex	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings at LOAEL
Body Weight	Male	312.5	625	Decreased body weight
Female	625	1000	Decreased body weight	
Liver Weight	Male	312.5	625	Increased absolute and relative liver weight
Female	625	1000	Increased absolute and relative liver weight	
Clinical Chemistry	Male	312.5	625	Decreased cholesterol and triglycerides
Female	625	1000	Decreased cholesterol and triglycerides	
Thyroid Hormones	Male	< 625	625	Decreased total and free thyroxine (T4)
Female	< 625	625	Decreased total and free thyroxine (T4)	
Histopathology	Male	312.5	625	Hepatocellular hypertrophy
Female	625	1000	Hepatocellular hypertrophy	

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Table 3: Reproductive and Developmental Toxicity of PFBS in Rodents

Study Type	Species	Strain	Dosing (mg/kg/day)	Key Findings	Reference
Two-Generation Reproductive Toxicity	Rat	Sprague-Dawley	0, 30, 100, 300, 1000	No adverse effects on reproduction. Parental toxicity (increased liver and kidney findings) at ≥ 300 mg/kg/day. Developmental NOAEL > 1000 mg/kg/day.	[3]
Developmental Toxicity	Mouse	CD-1	Not specified	Decreased pup body weight, delayed eye opening, delayed vaginal opening and first estrus, smaller ovarian and uterine size in adult offspring.	[4]

Experimental Protocols

Subchronic Toxicity Study in Rats (NTP TOX-96)

- Test Substance: Perfluorobutane sulfonic acid (PFBS)
- Animal Model: Male and female Hsd:Sprague Dawley® SD® rats.[5]
- Administration: Gavage, once daily for 28 days.[5]
- Dose Groups: 0, 62.5, 125, 250, 500, and 1000 mg/kg/day in deionized water with 2% Tween® 80.[5]
- Observations: Clinical signs, body weight, food consumption, clinical pathology (hematology and serum chemistry), and gross pathology were evaluated.
- Endpoint Analysis: At the end of the study, animals were euthanized, and a complete necropsy was performed. Organ weights were recorded, and tissues were collected for histopathological examination. Thyroid hormone levels were also analyzed.[5]

Two-Generation Reproductive Toxicity Study in Rats (Lieder et al., 2009)

- Test Substance: Potassium **perfluorobutanesulfonate** (K+PFBS).[3]
- Animal Model: Male and female Sprague-Dawley rats.[3]
- Administration: Oral gavage.[3]
- Dose Groups: 0, 30, 100, 300, and 1000 mg/kg/day.[3]
- Study Design:
 - Parental (P) Generation: Males and females were dosed for 10 weeks prior to mating, during mating, and through gestation and lactation for females.[3]
 - First Filial (F1) Generation: Offspring were selected and dosed from weaning through maturity, mating, and production of the F2 generation.[3]

- Second Filial (F2) Generation: Pups were not directly dosed but were evaluated for developmental endpoints.[3]
- Endpoints Evaluated:
 - Parental: Clinical signs, body weight, food consumption, estrous cycles, sperm parameters, mating performance, fertility, gestation length, and parturition. Gross and microscopic pathology of reproductive organs.[3]
 - Offspring: Viability, litter size, sex ratio, body weight, developmental landmarks (anogenital distance, eye opening, etc.), and survival.[3]

Signaling Pathways and Mechanisms of Toxicity

PPAR α Activation in the Liver

PFBS is a known activator of the peroxisome proliferator-activated receptor alpha (PPAR α), a key regulator of lipid metabolism in the liver.[6] Activation of PPAR α by PFBS leads to the transcription of target genes involved in fatty acid oxidation, resulting in hepatocellular hypertrophy.[5]



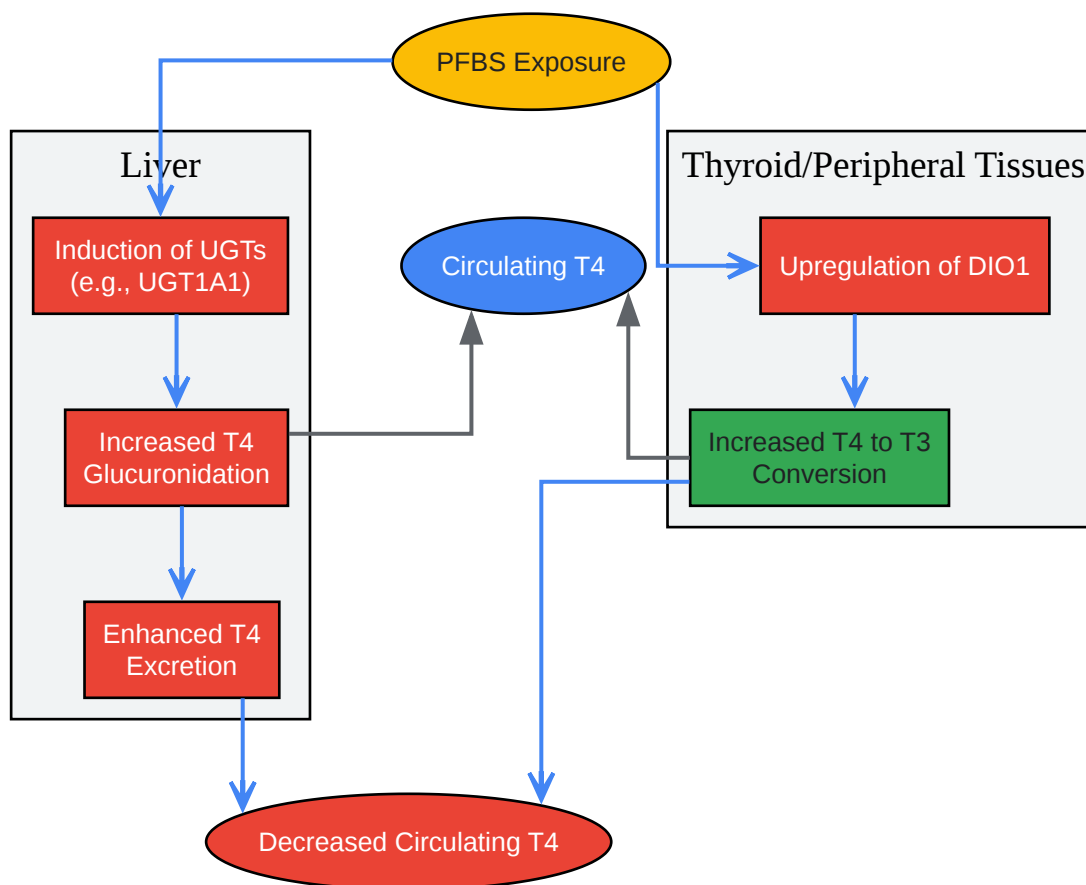
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PFBS-mediated activation of the PPAR α signaling pathway in hepatocytes.

Disruption of Thyroid Hormone Homeostasis

PFBS exposure has been shown to decrease circulating levels of thyroid hormones, particularly thyroxine (T4), in rodents.[5] The proposed mechanisms involve enhanced hepatic clearance of T4. PFBS can induce the expression of UDP-glucuronosyltransferases (UGTs), enzymes that

glucuronidate T4, marking it for excretion. It may also up-regulate deiodinase 1 (DIO1), which converts T4 to the more active triiodothyronine (T3).[1]

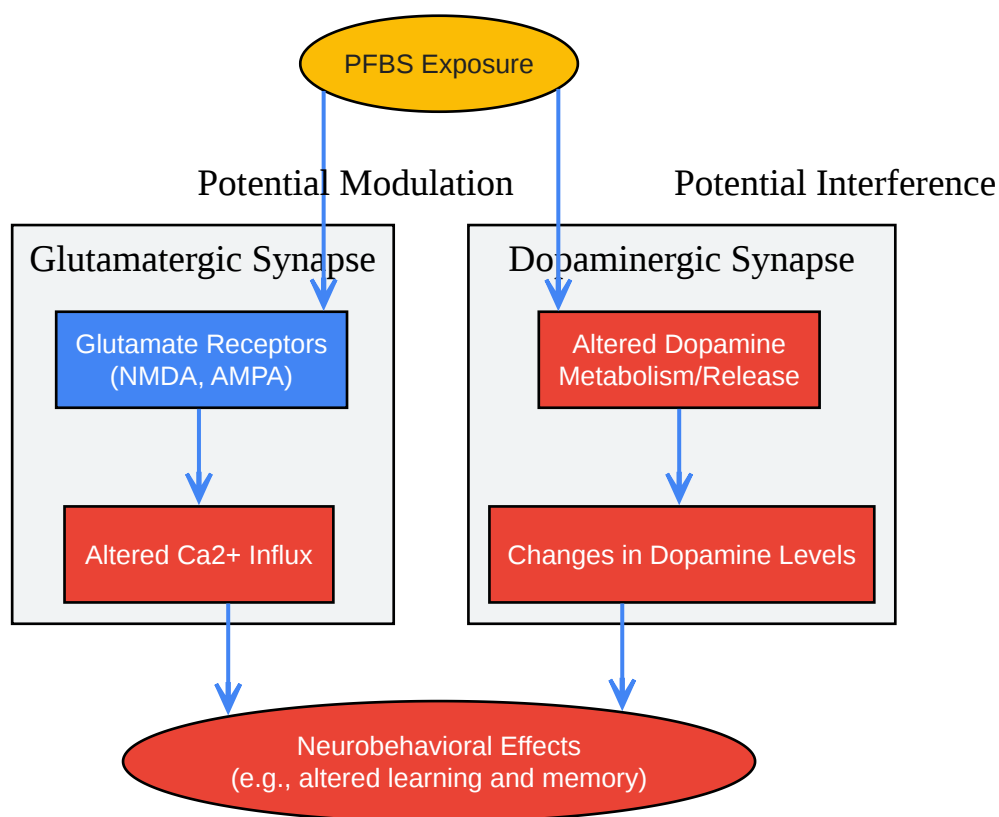


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Proposed mechanisms of PFBS-induced thyroid hormone disruption.

Neurotoxicity and Interference with Neurotransmitter Signaling

Emerging evidence suggests that PFBS can exert neurotoxic effects by interfering with key neurotransmitter systems. Studies on PFAS, including PFBS, indicate potential disruption of dopaminergic and glutamatergic signaling, which are crucial for cognitive function, motor control, and mood regulation. The precise mechanisms for PFBS are still under investigation, but may involve alterations in neurotransmitter synthesis, release, and receptor function.



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Hypothesized neurotoxic mechanisms of PFBS action.

Discussion and Conclusion

The toxicological profile of **Perfluorobutanesulfonate** in rodents reveals a spectrum of effects, with the liver, thyroid, and nervous system being prominent targets. The activation of PPAR α is a key initiating event for the observed hepatic effects, consistent with the broader class of perfluoroalkyl substances. The disruption of thyroid hormone homeostasis is another significant finding, with potential implications for development and metabolic regulation.

While a two-generation reproductive toxicity study in rats did not show direct adverse effects on reproductive performance, developmental effects have been noted in mice, suggesting species-specific sensitivities. The emerging evidence of neurotoxicity, particularly the interference with critical neurotransmitter systems, highlights an area that warrants further investigation to fully understand the potential for long-term neurological consequences of PFBS exposure.

It is important to note the absence of chronic toxicity and carcinogenicity data for PFBS in rodents, which represents a significant data gap in the comprehensive risk assessment of this compound. Future research should aim to address this gap and further elucidate the molecular mechanisms underlying the observed toxicities, particularly in the context of low-dose and chronic exposures.

This technical guide provides a consolidated resource for understanding the current state of knowledge on the toxicological profile of PFBS in rodents. The presented data, protocols, and mechanistic pathways are intended to aid researchers and professionals in the fields of toxicology and drug development in their ongoing efforts to evaluate the safety of PFBS and other related compounds.

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